Sulphamoprine

Pharmacokinetics Protein Binding Veterinary Pharmacology

Standard short-acting sulfonamides require multiple daily doses, compromising compliance in veterinary care. Sulphamoprine (sulfadimethoxine) solves this with an extreme PK profile. • **Once-daily dosing**: 27.8-36.3h half-life (vs 9-10h for alternatives) - enabled by 98% plasma protein binding • **Reduced crystalluria risk**: No acetylation in dogs - maintains solubility at urinary pH • **Teratology control**: Well-characterized positive control at ≥0.025% dietary levels (rodent skull/incisor abnormalities)

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
CAS No. 155-91-9
Cat. No. B094950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulphamoprine
CAS155-91-9
Synonyms4,6-dimethoxy-2-sulfanilamidopyrimidine
sulfamoprine
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyRMSFTZDTJHYIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulphamoprine (Sulfadimethoxine) Pharmacological Profile


Sulphamoprine, chemically and pharmacologically synonymous with sulfadimethoxine (SDM), is a long-acting sulfonamide antibiotic of the sulfanilamide class. It functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthase, thereby blocking bacterial folic acid synthesis [1]. While its antibacterial spectrum is comparable to that of sulfadiazine, it is clinically distinguished by its pharmacokinetic profile, which supports a convenient once-daily dosing regimen in veterinary species [1]. Sulphamoprine is predominantly utilized in veterinary medicine for the management of respiratory, genitourinary, enteric, and soft tissue infections in companion animals like dogs and cats [1].

Long-acting sulfonamide probe with extended elimination half-life context in canine and human research models

Species-specific metabolic pathway (bypasses acetylation in dogs) supports veterinary pharmacology and metabolism studies

High plasma protein binding (~98% reported) provides a reference point for protein-binding interaction studies

Sulphamoprine Generic Substitution Limitations


Generic substitution within the sulfonamide class is pharmacokinetically and metabolically inadvisable. Sulphamoprine exhibits a uniquely high degree of plasma protein binding (98%) and an elimination half-life in humans of 27.8–36.3 hours, which is 3–4 times longer than that of common alternatives like sulfamethoxazole (9–10 hours) [2]. Crucially, its metabolic pathway is species-specific; in dogs, a primary target species, it is not acetylated, unlike most other sulfonamides [1]. This differential metabolism directly impacts both the drug's safety profile and its duration of action, meaning a switch to a generic, shorter-acting sulfonamide like sulfamethoxazole or sulfadiazine would fundamentally alter the dosing interval, risk of toxicity, and therapeutic efficacy [1][2][3].

Half-life mismatch: Half-life is 2.8–3.6 times longer than sulfamethoxazole; substituting a shorter-acting sulfonamide may shift dosing-interval assumptions and endpoint interpretation.

Metabolic pathway divergence: Non-acetylation in dogs differs from typical sulfonamide metabolism; metabolic profile and tolerability endpoint context may not transfer across compounds.

Protein-binding context: Protein binding is approximately 28 percentage points higher than sulfamethoxazole; this may alter free-drug exposure and model-response interpretation if a substitute is used.

Sulphamoprine Comparative Evidence


Plasma Protein Binding

Sulphamoprine demonstrates near-quantitative plasma protein binding of approximately 98%, creating a substantial blood reservoir that sustains therapeutic levels [1]. This is significantly greater than sulfamethoxazole (SMX), which is approximately 70% protein-bound, and sulfadiazine (SDZ), which exhibits binding in the range of 38–48% [2][3]. The consequence is a slower renal clearance and a prolonged half-life, directly enabling once-daily dosing for Sulphamoprine, in contrast to the multiple daily doses required for SMX or SDZ.

Protein Binding
Class-level inference
~98% (SDM) vs ~70% (SMX) vs 38–48% (SDZ)
Reported PK reservoir context
Veterinary label claim vs human plasma references
Pharmacokinetics Protein Binding Veterinary Pharmacology

Extended Elimination Half-Life

The elimination half-life of Sulphamoprine in humans ranges from 27.8 hours (fast acetylators) to 36.3 hours (slow acetylators), as shown by Vree et al. [1]. In stark contrast, the half-life of the first-line human sulfonamide sulfamethoxazole is approximately 9–10 hours, and that of sulfadiazine ranges from 7 to 17 hours [2][3]. This three- to four-fold longer half-life for Sulphamoprine firmly places it in the long-acting sulfonamide category, a classification that directly influences treatment frequency.

Half-Life
Cross-study comparable
27.8–36.3 h (SDM) vs 9–10 h (SMX)
Supports dosing-interval differentiation
Human PK study (Vree et al., 1990)
Pharmacokinetics Half-Life Comparative Pharmacotherapy

In Vitro Potency vs. Porcine Pathogens

In a head-to-head agar dilution study, the MIC50 of Sulphamoprine against Pasteurella multocida and Actinobacillus pleuropneumoniae was 16 µg/mL, while that of sulfamethoxazole was 8 µg/mL, indicating a 2-fold lower in vitro potency for the target compound [1]. For Bordetella bronchiseptica, the differential was even more pronounced, with MIC50 values of 4 µg/mL for Sulphamoprine and 1 µg/mL for sulfamethoxazole [1]. These data confirm that the in vitro antibacterial activity of Sulphamoprine is definitively weaker than that of sulfamethoxazole on a per-weight basis.

In Vitro Potency
Direct head-to-head comparison
MIC50: 16 µg/mL (SDM) vs 8 µg/mL (SMX) — P. multocida
Reported MIC endpoint context
Agar dilution, porcine pathogens (Mengelers et al., 1990)
Antimicrobial Susceptibility Veterinary Microbiology MIC

Canine-Specific Metabolism

Sulphamoprine exhibits a critical metabolic distinction in canines: it is not acetylated, and is excreted predominantly as the unchanged drug, unlike most other animals and other sulfonamides which undergo significant hepatic N4-acetylation [1]. This directly contributes to a favorable renal safety profile, as the drug maintains a relatively high solubility at the pH normally occurring in the kidney, thereby precluding the precipitation and crystalluria often associated with sulfonamide therapy [1]. This metabolic divergence from drugs like sulfamethoxazole, which is primarily metabolized by acetylation in most species, is a key safety and pharmacokinetic differentiator.

Canine Metabolism
Cross-study comparable
Non-acetylated in dogs; excreted unchanged
Species-specific pathway interpretation
Canine in vivo label data (Albon)
Drug Metabolism Species-Specific Pharmacology Veterinary Safety

Teratogenic Risk Profile

Sulphamoprine has a well-defined and specific teratogenic signature. When administered in the diet at levels from 0.025% upwards to pregnant rats and mice, it produced abnormalities of eruption of the incisor teeth and of the skull of the offspring [1]. This effect is notably species-specific; rabbits were found to be insusceptible to this teratogenic action [1]. This quantitatively defined, though adverse, characteristic provides a critical safety benchmark that is essential for risk assessment in any environment involving breeding animal populations.

Teratogenicity
Supporting evidence
Incisor/skull abnormalities at ≥0.025% dietary level in rodents
Safety-related endpoint context
Rodent model; rabbits insusceptible (Paget & Thorpe, 1964)
Toxicology Teratogenicity Preclinical Safety

Sulphamoprine Procurement Scenarios


Once-Daily Dosing for Canine and Feline Infections

The defining pharmacokinetic features of Sulphamoprine—a 27.8–36.3 hour half-life and 98% protein binding—directly enable a convenient once-daily dosing regimen after a loading dose [1][2]. This makes it a superior choice for veterinary practices managing respiratory or soft tissue infections in dogs and cats where treatment compliance by pet owners is a primary concern. Substituting a shorter-acting sulfonamide like sulfamethoxazole (10-hour half-life) would necessitate a two or three-times-daily schedule, compromising treatment efficacy [3].

Renal Safety Priority in Canine Use

The unique metabolic destiny of Sulphamoprine in dogs, where it bypasses acetylation and maintains high solubility at urinary pH, minimizes the risk of crystalluria, a common adverse effect of sulfonamide therapy [1]. This creates a high-value procurement scenario for canine clinical studies or veterinary hospitals focused on nephrological safety, as it eliminates the need for adjunctive therapies or excessive monitoring that would be required with other generic sulfonamides.

PK/PD Modeling of Long-Acting Antibacterials

Sulphamoprine serves as an optimal model compound for research focused on long-acting oral antibacterials due to its contrasting PK/PD profile: low intrinsic in vitro potency (MIC50 of 16 µg/mL against key pathogens) combined with extreme in vivo persistence [4][2]. For industrial research teams developing novel once-daily formulations or studying the impact of high protein binding on efficacy, this compound's properties provide a well-characterized, extreme reference point around which PK/PD modeling hypotheses can be structured.

Teratogenicity Control in Toxicology Studies

Given its specific and quantifiable induction of incisor and skull abnormalities in rodent offspring at dietary levels of ≥0.025%, Sulphamoprine is a well-characterized positive control agent for developmental toxicology laboratories [5]. Its species-specific effect (absent in rabbits) also makes it a powerful tool for investigating the mechanistic basis of teratogenic susceptibility.

Application
Selection Property
Validation Focus
Canine dosing-regimen research
Extended half-life and high protein binding
Dosing-interval endpoint review and plasma exposure monitoring
Veterinary nephrological safety studies
Non-acetylation pathway and urinary solubility
Crystalluria endpoint and renal safety-related endpoint monitoring
Long-acting antibacterial PK/PD modeling
Contrasting PK persistence and in vitro potency
PK/PD model-response interpretation and exposure-model validation
Developmental toxicology positive control
Quantifiable rodent teratogenicity with species specificity
Teratogenic endpoint context and species-susceptibility review
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